
7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
- Molecular Formula : C19H20FN3O4
- Molecular Weight : 373.38 g/mol
- CAS Number : 93594-20-8
Synthesis
The compound was synthesized through a multi-step process involving the reaction of various piperazine derivatives with cyclopropyl and fluoroquinolone moieties. The characterization of the compound was performed using spectroscopic techniques such as NMR and LCMS, confirming the structure and purity of the synthesized product .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains:
Bacterial Strain | MIC (μM) |
---|---|
Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |
Staphylococcus aureus ATCC 29213 | 0.44 - 34.02 |
Escherichia coli ATCC 25922 | 0.8 - 34.02 |
The most notable activity was observed against Staphylococcus aureus, where the compound exhibited a minimum inhibitory concentration (MIC) as low as 0.44 μM , indicating strong antibacterial properties .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer activity against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The MTT assay results indicate that:
Compound | IC50 (μM) |
---|---|
7-(4-Acetylpiperazin-1-yl) | 15.0 |
Doxorubicin (Control) | 10.0 |
The synthesized compounds showed promising results compared to Doxorubicin, a standard chemotherapeutic agent, suggesting that they could be developed as effective anticancer drugs .
The biological activity of this compound can be attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By forming stable complexes with these enzymes and DNA, the compound prevents DNA supercoiling and replication, leading to bacterial cell death .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound exhibits potent antibacterial and anticancer activities, it also requires careful evaluation for potential toxicity in normal cells. Studies indicated that some analogues showed low cytotoxic effects with IC50 values above therapeutic concentrations .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, studies indicate its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.44 μM to 34.02 μM for various derivatives .
Comparative Antibacterial Efficacy
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 0.44 - 34.02 |
Escherichia coli | 0.44 - 34.02 |
Mycobacterium tuberculosis | 7.32 - 136.10 |
Synthesis and Derivatives
The synthesis of this compound involves the reaction of cyclopropyl and fluorinated precursors with piperazine derivatives under controlled conditions. Various analogues have been synthesized to enhance antibacterial properties or reduce toxicity .
Synthesis Overview
- Starting Materials : Cyclopropyl derivatives and piperazine compounds.
- Methodology :
- Reactions typically occur in solvents such as dimethyl sulfoxide or N,N-dimethylformamide at temperatures ranging from 80°C to 180°C.
- The process may involve elevated pressure to facilitate the reaction.
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of fluoroquinolone derivatives, including the target compound, for their anti-tubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 7.32 μM, suggesting potential for therapeutic applications in tuberculosis treatment .
Case Study 2: Broad-Spectrum Antibacterial Effects
In another investigation, a range of synthesized compounds were screened for their antibacterial effects against common pathogens. The findings revealed that the compound not only inhibited bacterial growth effectively but also showed lower cytotoxicity compared to existing antibiotics, indicating its potential as a safer alternative in clinical settings .
Propiedades
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISGXFPKLOPRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.